5-(2-Hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide

Description

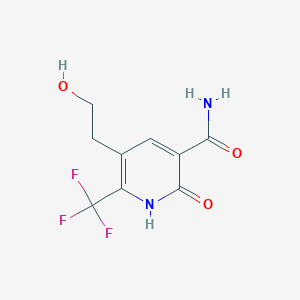

5-(2-Hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (CAS: 116548-03-9) is a fluorinated dihydropyridine derivative with the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of 206.122 g/mol . It features a 1,2-dihydropyridine core substituted with a trifluoromethyl group at position 6, a carboxamide at position 3, and a 2-hydroxyethyl moiety at position 3.

Properties

IUPAC Name |

5-(2-hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-4(1-2-15)3-5(7(13)16)8(17)14-6/h3,15H,1-2H2,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBWJTDIJLKHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1CCO)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(2-Hydroxyethyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine ring with a trifluoromethyl group and a hydroxylated ethyl substituent, which are significant for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds exhibit notable anticancer properties. A study focused on related compounds revealed that certain derivatives showed potent anticancer activity against A549 human lung adenocarcinoma cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, suggesting that similar effects may be expected from this compound due to its structural similarities .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | HCT116 | 10 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been investigated. Studies have shown that certain derivatives possess significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Compound C | MRSA | 8 µg/mL | Disruption of cell wall synthesis |

| Compound D | E. coli | 16 µg/mL | Inhibition of protein synthesis |

| This compound | TBD | TBD | TBD |

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds within the same chemical class:

- Study on Anticancer Effects : A recent investigation into pyrrolidine derivatives highlighted that specific structural modifications significantly enhanced anticancer activity against lung cancer cell lines. It was noted that compounds with hydroxyl groups increased cytotoxicity and selectivity towards cancer cells while minimizing effects on non-cancerous cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial potential of various trifluoromethyl-containing compounds against resistant bacterial strains. The results indicated a correlation between the presence of electron-withdrawing groups and increased potency against Gram-positive pathogens .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Role : The 6-(trifluoromethyl) group in the target compound and analogs like AZD9668 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Hydroxyethyl vs. Methanesulfonyl : The 2-hydroxyethyl group in the target compound improves solubility compared to methanesulfonyl-containing derivatives (e.g., AZD9668), which may reduce renal toxicity risks .

Carboxamide Positioning : The 3-carboxamide moiety is conserved across all analogs, critical for hydrogen bonding with catalytic residues in HNE or kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.